3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Description
3-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring two thiophene moieties: one as a substituent on the pyrrolidine ring and the other as a methylene-linked group on the amide nitrogen. This structural motif is common in medicinal chemistry, particularly in the design of heterocyclic compounds targeting enzyme inhibition (e.g., proteases, kinases) due to the electronic and steric properties of thiophene and the conformational flexibility of pyrrolidine.
Properties
IUPAC Name |
3-thiophen-2-yl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-14(15-9-12-3-1-7-18-12)16-6-5-11(10-16)13-4-2-8-19-13/h1-4,7-8,11H,5-6,9-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRHJXYFJVLIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the thiophen-2-yl and thiophen-2-ylmethyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of thiophen-2-ylmethylamine with pyrrolidine-1-carboxylic acid chloride.
Reduction Reactions: Reduction steps may be required to convert intermediate compounds into the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace one functional group with another, providing versatility in chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating new materials with specific properties.
Biology: In biological research, 3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide may be used to study protein interactions, enzyme inhibition, and other biochemical processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism by which 3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 2: Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
